3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of thiophene with ethylamine, followed by the addition of propanol. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anti-inflammatory agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders . In industry, it is used in the production of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be compared with other thiophene derivatives, such as 2-thiophenecarboxaldehyde and 2-thiopheneethylamine . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, 2-thiophenecarboxaldehyde is commonly used in the synthesis of pharmaceuticals, while 2-thiopheneethylamine is used in the production of agrochemicals . The unique combination of the thiophene ring and the amino-propanol moiety in this compound gives it distinct properties and applications .
Properties
CAS No. |
93448-52-3 |
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Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-(1-thiophen-2-ylethylamino)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-8(10-5-3-6-11)9-4-2-7-12-9/h2,4,7-8,10-11H,3,5-6H2,1H3 |
InChI Key |
DPMUEXCTKATIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCCO |
Origin of Product |
United States |
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